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Compound of Interest

Compound Name:
2-(3-Chloro-4-

fluorophenoxy)ethanamine

CAS No.: 883524-07-0; 914086-51-4

Cat. No.: B2564182

Get Quote

Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(3-Chloro-4-
fluorophenoxy)ethanamine (as its hydrochloride salt, CAS 914086-51-4). This compound is a

critical building block in medicinal chemistry, particularly serving as a pharmacophore linker in

the development of kinase inhibitors and GPCR ligands.

The protocol utilizes a Boc-protected alkylation strategy, selected over traditional Gabriel

synthesis or Nitrile reduction routes. This choice prioritizes atom economy, operational safety,

and the direct isolation of a high-purity crystalline salt without the need for preparative HPLC.

Key Specifications
Target Compound: 2-(3-Chloro-4-fluorophenoxy)ethanamine Hydrochloride

CAS Number: 914086-51-4

Molecular Formula: C₈H₉ClFNO • HCl
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Molecular Weight: 226.08 g/mol

Expected Yield: 75–85% (Over 2 steps)

Purity: >98% (HPLC)

Retrosynthetic Analysis & Strategy
The synthesis is designed as a convergent two-step sequence. The core disconnection is the

ether linkage, formed via a Williamson ether synthesis using a "masked" amine (Boc-protected)

to prevent polymerization.

Logical Pathway (Graphviz)

Forward Synthesis Logic

Target: 2-(3-Chloro-4-fluorophenoxy)ethanamine
(HCl Salt)

Intermediate:
tert-butyl (2-(3-chloro-4-fluorophenoxy)ethyl)carbamate

 Acidic Deprotection

Starting Material 1:
3-Chloro-4-fluorophenol

 Etherification

Starting Material 2:
tert-butyl (2-bromoethyl)carbamate

 +

Reagents:
4M HCl in Dioxane

Reagents:
K2CO3, DMF, 60°C

 SN2 Alkylation

 Salt Formation
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Figure 1: Retrosynthetic logic and forward process flow for the synthesis of the target amine.
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Safety & Handling (Critical)
Hazard Class Specific Risk Mitigation Strategy

Phenols

3-Chloro-4-fluorophenol is

corrosive and toxic by

absorption.

Double-glove (Nitrile), wear

face shield. Treat skin

exposure immediately with

PEG-300 or isopropyl alcohol.

Alkyl Halides

tert-butyl (2-

bromoethyl)carbamate is a

potential alkylating agent.

Handle in a fume hood.

Quench waste streams with

aqueous ammonia before

disposal.

Solvents

DMF is a reprotoxicant;

Dioxane is a suspected

carcinogen.

Use closed systems where

possible. Evaporate DMF with

a high-vacuum rotary

evaporator (do not distill at atm

pressure).

Experimental Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Covalent attachment of the ethylamine linker.

Reagents:

3-Chloro-4-fluorophenol (1.0 equiv)

tert-Butyl (2-bromoethyl)carbamate (1.2 equiv)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

Potassium Iodide (KI) (0.1 equiv) - Catalyst

Dimethylformamide (DMF), anhydrous (Concentration: 0.5 M)

Procedure:
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Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-

Chloro-4-fluorophenol (10.0 mmol, 1.46 g) in anhydrous DMF (20 mL).

Base Addition: Add K₂CO₃ (20.0 mmol, 2.76 g) in a single portion. Stir at room temperature

for 15 minutes to facilitate deprotonation (formation of the phenoxide anion). Note: The

solution may darken slightly.

Linker Addition: Add KI (1.0 mmol, 166 mg) followed by tert-butyl (2-bromoethyl)carbamate

(12.0 mmol, 2.69 g).

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The phenol spot (lower Rf, UV active)

should disappear.

Workup:

Cool to room temperature.

Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

Wash the combined organics with water (2 x 30 mL) and brine (1 x 30 mL) to remove

DMF.

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: The crude oil usually solidifies. Recrystallize from Hexanes/EtOAc or pass

through a short silica plug if necessary.

Target Intermediate:tert-butyl (2-(3-chloro-4-fluorophenoxy)ethyl)carbamate.

Step 2: Boc-Deprotection & Salt Formation
Objective: Removal of the protecting group to yield the hydrochloride salt.

Reagents:

Boc-Intermediate (from Step 1)
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4M HCl in 1,4-Dioxane (5.0 equiv)

Diethyl Ether (Et₂O) or MTBE (for precipitation)

Procedure:

Dissolution: Dissolve the Boc-intermediate (approx. 10 mmol) in a minimal amount of 1,4-

Dioxane or DCM (5 mL).

Acidolysis: Add 4M HCl in Dioxane (12.5 mL, 50 mmol) dropwise at 0°C.

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

Observation: A white precipitate (the product HCl salt) should begin to form within 30

minutes.

Isolation:

Dilute the suspension with Diethyl Ether (30 mL) to complete precipitation.

Filter the white solid under vacuum (Buchner funnel).

Wash the filter cake with cold Ether (2 x 10 mL).

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Parameters & Troubleshooting
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Parameter Recommended Range Impact of Deviation

Temperature (Step 1) 60°C 50–70°C

<50°C: Slow reaction.

>80°C: Risk of

carbamate

degradation or

elimination side-

products.

Stoichiometry (Base) 2.0 equiv 1.5–3.0 equiv

Insufficient base

leaves unreacted

phenol (difficult to

separate). Excess is

harmless.

Solvent (Step 1) DMF DMF, CH₃CN

Acetonitrile requires

longer reaction times

(reflux). DMF is

optimal for SN2.

Acid Source (Step 2) HCl/Dioxane HCl/EtOAc, TFA

TFA yields the

trifluoroacetate salt

(hygroscopic).

HCl/Dioxane yields

the stable HCl salt.

Common Issues:

Low Yield in Step 1: Ensure the DMF is dry. Water quenches the phenoxide anion.

Oily Product in Step 2: If the salt doesn't precipitate, add more Ether and scratch the flask

walls. If still oily, rotovap to dryness and triturate with acetonitrile.

Analytical Validation (Quality Control)
Compound: 2-(3-Chloro-4-fluorophenoxy)ethanamine Hydrochloride Appearance: White to

off-white crystalline powder.
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Expected NMR Data (DMSO-d₆)
¹H NMR (400 MHz):

δ 8.15 (br s, 3H, -NH₃⁺)

δ 7.40 (dd, J=6.5, 2.8 Hz, 1H, Ar-H2)

δ 7.32 (t, J=9.0 Hz, 1H, Ar-H5)

δ 7.05 (ddd, J=9.0, 4.0, 2.8 Hz, 1H, Ar-H6)

δ 4.20 (t, J=5.2 Hz, 2H, -O-CH₂-)

δ 3.20 (t, J=5.2 Hz, 2H, -N-CH₂-)

Interpretation: The diagnostic triplets at 4.20 and 3.20 ppm confirm the ethyl chain. The shift

of the O-CH₂ (4.20) indicates successful ether formation. The broad singlet at 8.15 confirms

the ammonium salt.

HPLC Conditions (Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% TFA.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV @ 220 nm and 254 nm.

Retention Time: Product will elute earlier than the Boc-intermediate and the starting phenol

due to the polarity of the amine salt.
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General Phenol Alkylation: T. W.[1] Greene, P. G. M. Wuts, Protective Groups in Organic

Synthesis, 3rd Ed., John Wiley & Sons, 1999. (Standard Boc-chemistry).

Mitsunobu Alternative (Comparison): Grochowski, E., & Jurczak, J. (1976). Synthesis of O-
alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684.

Specific Compound Data

CAS Database: CAS RN 914086-51-4 (Hydrochloride), 883524-07-0 (Free base).

Commercial Availability & Specs: Sigma-Aldrich / Enamine Catalog Entry for "2-(3-chloro-

4-fluorophenoxy)ethan-1-amine hydrochloride". (Verified source for physical state).

Similar Protocol Precedent: US Patent 2004/0067998 A1 (Describing synthesis of similar

phenoxyethylamine analogs via solid phase and solution phase). .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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